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Compound of Interest |

4-
Compound Name:
(Dimethoxymethyl)benzaldehyde

CAS No.: 103781-93-7

Cat. No.: B1610826

. J

CAS Number: 103781-93-7 Synonyms: Terephthalaldehyde mono-dimethyl acetal; 4-
(Dimethoxymethyl)benzenecarbaldehyde[1]

Executive Summary

4-(Dimethoxymethyl)benzaldehyde (CAS 103781-93-7) is a critical bifunctional building block
in organic synthesis, material science, and medicinal chemistry.[1] It serves as a "masked"
dialdehyde, possessing one reactive formyl group and one protected acetal group. This
orthogonality allows for stepwise, regioselective functionalization of the benzene ring, making it
indispensable for synthesizing asymmetric linkers for Metal-Organic Frameworks (MOFs),
Covalent Organic Frameworks (COFs), and complex pharmaceutical intermediates.

This guide provides a comprehensive technical overview of its physicochemical properties,
synthesis protocols, reactivity profiles, and handling requirements.

Chemical Identity & Physicochemical Properties[1]
[31[4][5][6][7]8]
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Property Data
CAS Number 103781-93-7
Molecular Formula C10H1203
Molecular Weight 180.20 g/mol
p-Substituted benzene with -CHO and -
Structure
CH(OCHS3)2
Appearance Colorless to pale yellow liquid
Boiling Point ~115-120 °C (at reduced pressure, est.)[1]
Density ~1.1 g/mL
- Soluble in MeOH, EtOH, DCM, THF, EtOAc;
Solubility )
Insoluble in water
N Stable under basic/neutral conditions;
Stability

Hydrolyzes in acid

Spectral Characteristics (*H NMR in CDCI:3)
¢ Aldehyde (-CHO): Singlet, d ~10.0 ppm (1H)[1][2]

o Aromatic Protons: Two doublets (AA'BB' system), d ~7.9 ppm (ortho to CHO) and & ~7.6

ppm (ortho to acetal) (4H)

e Acetal Methine (-CH<): Singlet, d ~5.4 ppm (1H)[1]

o Methoxy Groups (-OCHs): Singlet, & ~3.3 ppm (6H)[1]

Synthesis & Production

The synthesis of 4-(Dimethoxymethyl)benzaldehyde requires the selective mono-protection

of terephthalaldehyde. Achieving high selectivity for the mono-acetal over the bis-acetal is the

primary challenge.
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Core Synthesis Protocol: Acid-Catalyzed Mono-
Acetalization

Reaction Principle: Terephthalaldehyde is treated with methanol and a dehydrating agent

(trimethyl orthoformate) in the presence of a mild acid catalyst.[1] Stoichiometry is strictly

controlled to prevent double protection.

Reagents:

Terephthalaldehyde (1.0 eq)
Trimethyl orthoformate (1.1 eq)
Methanol (Solvent)[3]

Catalyst: Ammonium nitrate (NHa4NO3) or p-Toluenesulfonic acid (PTSA) (0.05 eq)[1]

Workflow:

Dissolution: Dissolve terephthalaldehyde in anhydrous methanol under Nitrogen
atmosphere.

Addition: Add the acid catalyst followed by the dropwise addition of trimethyl orthoformate at
room temperature.

Monitoring: Stir for 6—12 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The mono-
acetal appears as a distinct spot between the starting material (most polar) and the bis-
acetal (least polar).

Quenching: Quench with saturated aqueous NaHCOs to neutralize the acid.

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over
Naz2S0a.

Purification: Fractional distillation or Flash Column Chromatography (SiO2) is required to
separate the mono-acetal from unreacted starting material and bis-acetal byproducts.[1]
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Synthesis Pathway Diagram[2]
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Caption: Selective mono-acetalization pathway. Control of stoichiometry prevents formation of
the bis-acetal byproduct.

Reactivity Profile & Applications

The utility of CAS 103781-93-7 lies in its orthogonality.[1] The aldehyde group reacts with
nucleophiles (amines, hydrides, organometallics), while the acetal group remains inert,
protecting the second formyl functionality for a later stage.

Orthogonal Functionalization Strategy

o Step 1: Aldehyde Functionalization: The free aldehyde undergoes reductive amination,
oxidation to carboxylic acid, or Wittig olefination. The acetal remains stable if the pH is kept >
4.

o Step 2: Deprotection: Treatment with dilute aqueous acid (HCIl or AcOH) unmasks the
second aldehyde.

o Step 3: Second Functionalization: The newly revealed aldehyde is reacted with a different
reagent, creating an asymmetric linker.

Application in MOF/COF Synthesis

In the construction of porous frameworks, this compound allows for the "stepwise" growth of
linkers. It is particularly useful for introducing asymmetry into the pore environment, which is
vital for selective gas separation or catalysis within the framework.
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Pharmaceutical Linker Synthesis

Used to link a cytotoxic payload to a targeting moiety.[1] The aldehyde reacts with a hydrazine
or amine on the drug, and the acetal is later deprotected to conjugate with a solubilizing group
or antibody.

Reactivity Workflow Diagram

4-(Dimethoxymethyl)benzaldehyde

(CAS 103781-93-7)
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Caption: Orthogonal workflow demonstrating the stability of the acetal during aldehyde
functionalization, followed by acid hydrolysis.
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Handling & Safety (MSDS Highlights)

This compound is an organic intermediate and should be treated with standard laboratory
safety protocols.

e Hazards:
o H302: Harmful if swallowed.[1]
o H315/H319: Causes skin and serious eye irritation.[1]
o H335: May cause respiratory irritation.[1]

e Storage:

o Atmosphere: Store under inert gas (Nitrogen or Argon).[1] The free aldehyde is susceptible
to air oxidation to the carboxylic acid.

o Temperature: Refrigerator (2—8 °C) recommended for long-term stability.[1]

o Moisture: Keep strictly dry.[1] Moisture will slowly hydrolyze the acetal back to the
dialdehyde.

o Spill Response: Absorb with inert material (vermiculite/sand).[1] Do not flush into surface
water.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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